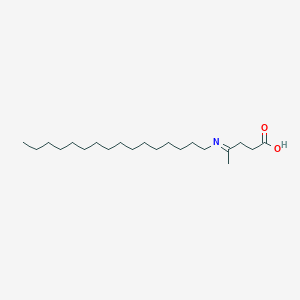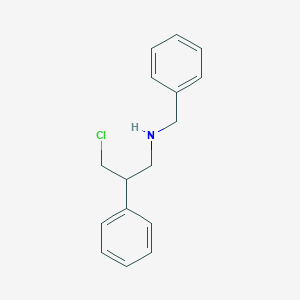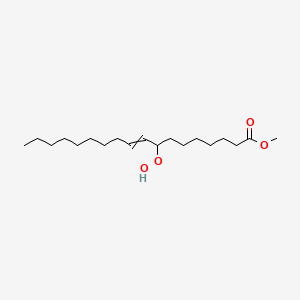![molecular formula C13H28N2O B14726866 n-[3-(Dimethylamino)propyl]-2-ethylhexanamide CAS No. 6325-18-4](/img/structure/B14726866.png)
n-[3-(Dimethylamino)propyl]-2-ethylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[3-(Dimethylamino)propyl]-2-ethylhexanamide: is a chemical compound with a structure that includes a dimethylamino group attached to a propyl chain, which is further connected to an ethylhexanamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-[3-(Dimethylamino)propyl]-2-ethylhexanamide typically involves the reaction of dimethylaminopropylamine with an appropriate carboxylic acid or its derivative. One common method is the reaction of dimethylaminopropylamine with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: n-[3-(Dimethylamino)propyl]-2-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-[3-(Dimethylamino)propyl]-2-ethylhexanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme inhibitors and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and polymers .
Wirkmechanismus
The mechanism of action of n-[3-(Dimethylamino)propyl]-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
n-[3-(Dimethylamino)propyl]hexadecanamide: Used in the synthesis of surfactants and quaternary ammonium compounds.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis.
Uniqueness: n-[3-(Dimethylamino)propyl]-2-ethylhexanamide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its importance[13][13].
Eigenschaften
CAS-Nummer |
6325-18-4 |
|---|---|
Molekularformel |
C13H28N2O |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-2-ethylhexanamide |
InChI |
InChI=1S/C13H28N2O/c1-5-7-9-12(6-2)13(16)14-10-8-11-15(3)4/h12H,5-11H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
YHKAXGJQOPRDPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



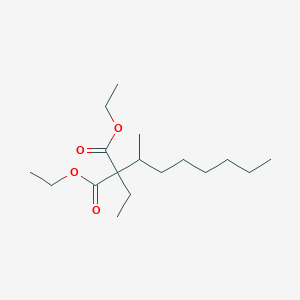
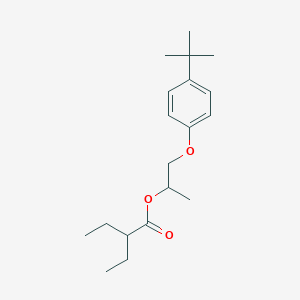
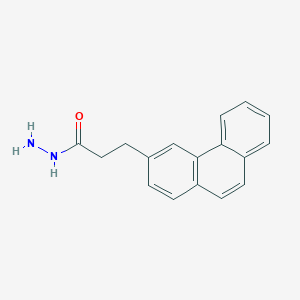
![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)


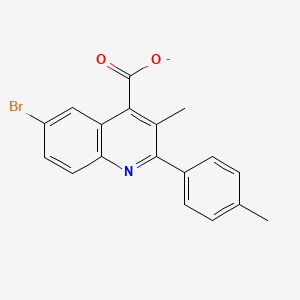
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)


